molecular formula C9H12BrN B170166 2-bromo-N-(propan-2-yl)aniline CAS No. 156643-24-2

2-bromo-N-(propan-2-yl)aniline

Cat. No.: B170166
CAS No.: 156643-24-2
M. Wt: 214.1 g/mol
InChI Key: AXWCQJBMXKXFIO-UHFFFAOYSA-N
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Description

2-bromo-N-(propan-2-yl)aniline: is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the second position and an isopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(propan-2-yl)aniline typically involves the bromination of N-(propan-2-yl)aniline. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the second position of the aniline ring.

    Bromination Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-bromo-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

  • Substitution Reactions:

      Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

      Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines

      Conditions: Aqueous or alcoholic solvents, room temperature to reflux

  • Oxidation Reactions:

    • The amino group can be oxidized to form nitroso or nitro derivatives.
    • Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Conditions: Acidic or basic medium, room temperature to elevated temperatures

  • Reduction Reactions:

    • The bromine atom can be reduced to form the corresponding aniline derivative.
    • Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous solvents, room temperature to reflux

Major Products Formed:

  • Substitution reactions can yield various substituted aniline derivatives.
  • Oxidation reactions can produce nitroso or nitro compounds.
  • Reduction reactions can lead to the formation of N-(propan-2-yl)aniline.

Scientific Research Applications

Chemistry: 2-bromo-N-(propan-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(propan-2-yl)aniline depends on its specific application

Molecular Targets and Pathways:

  • The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to enzymes or receptors.
  • The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    2-bromoaniline: Lacks the isopropyl group, making it less lipophilic and potentially less bioavailable.

    N-(propan-2-yl)aniline: Lacks the bromine atom, reducing its ability to participate in halogen bonding.

    2-chloro-N-(propan-2-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Uniqueness: 2-bromo-N-(propan-2-yl)aniline is unique due to the presence of both the bromine atom and the isopropyl group. This combination can enhance its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWCQJBMXKXFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288983
Record name 2-Bromo-N-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156643-24-2
Record name 2-Bromo-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156643-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(1-methylethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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